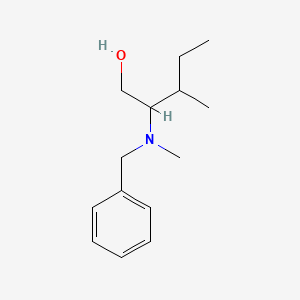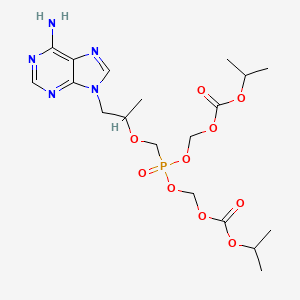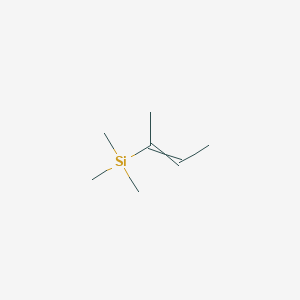
But-2-en-2-yl(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- is a chemical compound with the molecular formula C7H16Si. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its unique properties and is used in various scientific and industrial applications.
Métodos De Preparación
The synthesis of Silane, trimethyl(1-methyl-1-propenyl)-, (E)- typically involves the reaction of trimethylsilane with 1-methyl-1-propenyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into simpler silanes or other organosilicon compounds.
Substitution: The compound can undergo substitution reactions where one or more of its organic groups are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
Addition: The compound can participate in addition reactions with alkenes or alkynes to form more complex organosilicon compounds.
Aplicaciones Científicas De Investigación
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound can be used in the modification of biomolecules or surfaces to study biological interactions.
Industry: The compound is used in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique properties.
Mecanismo De Acción
The mechanism of action of Silane, trimethyl(1-methyl-1-propenyl)-, (E)- involves its ability to interact with various molecular targets and pathways. The compound can form stable bonds with other molecules, leading to the formation of new compounds or materials. Its reactivity is influenced by the presence of the silicon atom and the organic groups attached to it, which can participate in various chemical reactions.
Comparación Con Compuestos Similares
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- can be compared with other similar organosilicon compounds, such as:
Trimethylsilane: A simpler organosilicon compound with three methyl groups attached to a silicon atom.
Vinyltrimethylsilane: Contains a vinyl group attached to a silicon atom along with three methyl groups.
Phenyltrimethylsilane: Contains a phenyl group attached to a silicon atom along with three methyl groups.
The uniqueness of Silane, trimethyl(1-methyl-1-propenyl)-, (E)- lies in its specific structure, which imparts distinct reactivity and properties compared to other organosilicon compounds.
Propiedades
Fórmula molecular |
C7H16Si |
|---|---|
Peso molecular |
128.29 g/mol |
Nombre IUPAC |
but-2-en-2-yl(trimethyl)silane |
InChI |
InChI=1S/C7H16Si/c1-6-7(2)8(3,4)5/h6H,1-5H3 |
Clave InChI |
QOZLCBPYZLFNST-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



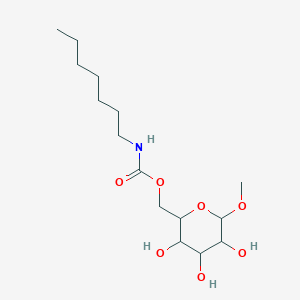
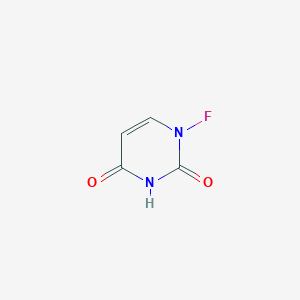
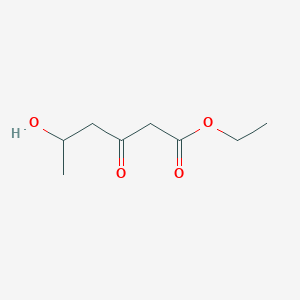

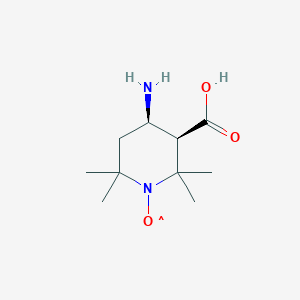
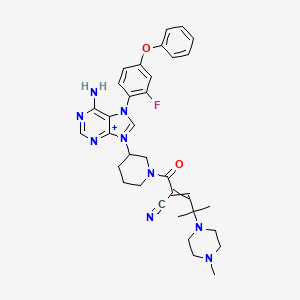



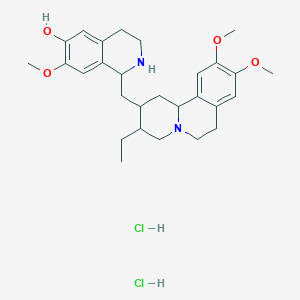
![[(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13401909.png)
